molecular formula C10H7IO B598453 3-Iodonaphthalen-2-ol CAS No. 103027-41-4

3-Iodonaphthalen-2-ol

Cat. No.: B598453
CAS No.: 103027-41-4
M. Wt: 270.069
InChI Key: ORYWNYKNTHPWDG-UHFFFAOYSA-N
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Description

3-Iodonaphthalen-2-ol is an organic compound with the molecular formula C10H7IO It is a derivative of naphthalene, where an iodine atom is substituted at the third position and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodonaphthalen-2-ol typically involves the iodination of naphthalen-2-ol. One common method is the electrophilic aromatic substitution reaction, where naphthalen-2-ol is treated with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the third position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Iodonaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The iodine atom can be reduced to form naphthalen-2-ol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of 3-iodonaphthalen-2-one.

    Reduction: Formation of naphthalen-2-ol.

    Substitution: Formation of various substituted naphthalen-2-ol derivatives.

Scientific Research Applications

3-Iodonaphthalen-2-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Iodonaphthalen-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

  • 2-Iodonaphthalen-1-ol
  • 1-Iodonaphthalen-2-ol
  • 3-Bromonaphthalen-2-ol
  • 3-Chloronaphthalen-2-ol

Comparison: 3-Iodonaphthalen-2-ol is unique due to the specific positioning of the iodine and hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. For instance, the iodine atom at the third position offers different steric and electronic effects compared to 2-iodonaphthalen-1-ol, influencing its chemical behavior and applications .

Properties

IUPAC Name

3-iodonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYWNYKNTHPWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676313
Record name 3-Iodonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103027-41-4
Record name 3-Iodonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 3-aminonaphthol (5.41 g, 34 mmol) in 25 g of crushed ice, 30 mL of water and 10 mL of concentrated HCl at 10° C. was slowly added a solution of sodium nitrate (2.46 g, 36 mmol) in 10 mL water. A solution of potassium iodide (6.21 g, 37 mmol) in 20 mL water was slowly added with stirring at 10° C. The reaction mixture was stirred for 16 hours at room temperature, then diluted with diethyl ether and washed with water and 10% aqueous sodium sulfite solution. The organic layer was filtered through a Celite pad and the filtrate was concentrated under reduced pressure. The residue was chromatographed on silica (15% EtOAc/hexanes) to give 2.0 g of 3-iodo-naphthalen-2-ol.
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
25 g
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.21 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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